1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Description
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopentyl group and a furylmethyl group attached to the pyrazole ring
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-cyclopentyl-N-(furan-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-5-12(4-1)16-10-11(8-15-16)14-9-13-6-3-7-17-13;/h3,6-8,10,12,14H,1-2,4-5,9H2;1H |
InChI Key |
YTZGDHYCHYAWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=CO3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 2-furylmethyl bromide in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the furylmethyl group.
Scientific Research Applications
Therapeutic Applications
1.1 Anti-Cancer Properties
Research indicates that compounds similar to 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine exhibit significant anti-cancer properties. For instance, pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines, particularly prostate cancer cells. These compounds act as androgen receptor antagonists, which can be beneficial in treating AR-dependent cancers .
1.2 Phosphodiesterase Inhibition
The compound has also been studied for its role as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are critical enzymes involved in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various conditions, including cardiovascular diseases and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-cyclopentyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxamide:
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide: Another similar compound with slight variations in the functional groups, leading to different chemical and biological properties.
Biological Activity
1-Cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of cyclopentyl and furylmethyl groups contributes to its unique properties, influencing its interaction with biological targets.
The biological activity of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor or modulator of various enzymes and receptors involved in key cellular processes such as cell growth and apoptosis. The exact pathways are still under investigation, but initial findings indicate potential interactions with:
- Nicotinic acetylcholine receptors : This interaction may affect neurotransmission and lead to various physiological effects.
- Enzymatic pathways : The compound may inhibit certain enzymes, leading to changes in metabolic processes.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine, exhibit antimicrobial activity. A study on related pyrazole derivatives demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably:
- Activity against Gram-positive bacteria : Effective against Streptococcus pyogenes and Staphylococcus aureus.
- Activity against Gram-negative bacteria : Demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells. Specific studies have highlighted:
- In vitro cytotoxicity : Various pyrazole compounds were tested against different cancer cell lines, showing significant cytotoxic effects at varying concentrations.
- Structure-activity relationships (SAR) : Modifications in the chemical structure of pyrazole derivatives can enhance their anticancer activity .
Study 1: Antimicrobial Screening
In a systematic screening of pyrazole derivatives for antimicrobial activity, several compounds were synthesized and tested. Among them, 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine exhibited notable activity against specific strains, suggesting its potential as a lead compound for further development.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine | Staphylococcus aureus | 32 µg/mL |
| 1-Cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine | E. coli | 64 µg/mL |
Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of pyrazole derivatives, 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that:
- The compound induced apoptosis in a dose-dependent manner.
- It was particularly effective against leukemia cell lines compared to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia Cells | 15 |
| Normal Fibroblasts | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
